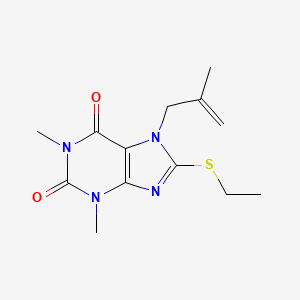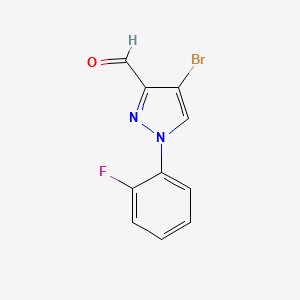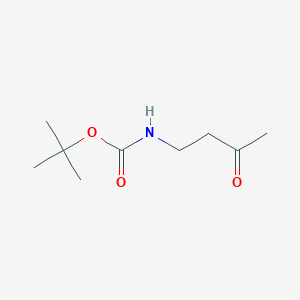
Tert-butyl (3-oxobutyl)carbamate
Descripción general
Descripción
Tert-butyl (3-oxobutyl)carbamate is a chemical compound with the molecular formula C9H17NO3 . It is used in various chemical reactions and has a molecular weight of 187.24 .
Synthesis Analysis
The synthesis of tert-butyl carbamates involves a variety of methods. One common method is the palladium-catalyzed synthesis of N-Boc-protected anilines . Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .Molecular Structure Analysis
The molecular structure of Tert-butyl (3-oxobutyl)carbamate can be represented by the InChI code: 1S/C9H17NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3, (H,10,12) . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Tert-butyl carbamates are involved in a variety of chemical reactions. They are used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . They also participate in reactions involving the generation of hydrogen chloride gas .Physical And Chemical Properties Analysis
Tert-butyl (3-oxobutyl)carbamate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Photocatalyzed Amination
Tert-butyl (3-oxobutyl)carbamate has been utilized in photocatalyzed amination reactions. Specifically, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, marking a novel pathway for assembling a range of 3-aminochromones under mild conditions. This process allows for the construction of diverse amino pyrimidines, significantly broadening the applications of photocatalyzed protocols (Wang et al., 2022).
Synthetic Applications
Tert-butyl (3-oxobutyl)carbamate has been applied in the synthesis of various compounds. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been prepared and used in Diels‐Alder reactions. This showcases its role in complex chemical syntheses and the construction of diverse molecular structures (Padwa et al., 2003).
Intermediate in Synthesis
Tert-butyl (3-oxobutyl)carbamate serves as a key intermediate in the synthesis of important compounds. For instance, it was used in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, demonstrating its critical role in the preparation of bioactive molecules (Tang et al., 2014).
Safety And Hazards
Tert-butyl (3-oxobutyl)carbamate is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
tert-butyl N-(3-oxobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMENCUFZHDXKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-oxobutyl)carbamate | |
CAS RN |
54614-95-8 | |
| Record name | tert-butyl N-(3-oxobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

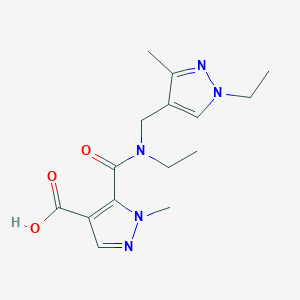
![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)
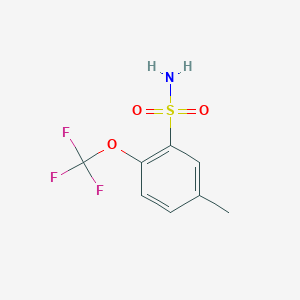
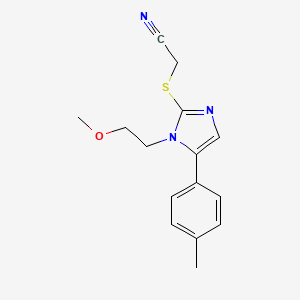
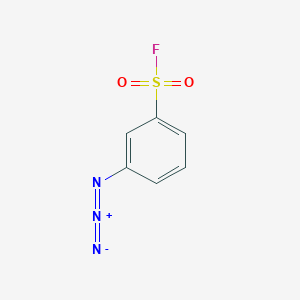
![1,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B2916654.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)
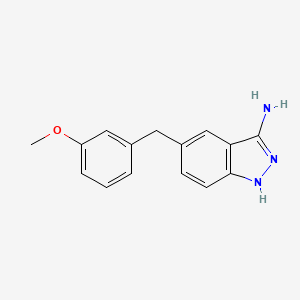
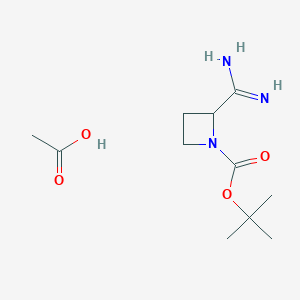
![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)
![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2916665.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)
